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Compound of Interest

Compound Name: 1-Bromo-3-cyclopropoxybenzene

Cat. No.: B1527588

In the landscape of modern medicinal chemistry and materials science, the strategic design of
molecular scaffolds is paramount. 1-Bromo-3-cyclopropoxybenzene (CAS No. 1035690-22-
2) has emerged as a significant building block, offering a unique combination of functionalities
that empower researchers in the synthesis of complex molecular architectures.[1] This guide
provides an in-depth analysis of its properties, synthesis, applications, and handling, tailored
for professionals in drug development and scientific research. The molecule's structure,
featuring a bromine atom ripe for cross-coupling reactions and a metabolically stable
cyclopropoxy group, presents a compelling platform for innovation.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical characteristics is the
foundation of its effective application. While experimental data for specialized reagents like 1-
Bromo-3-cyclopropoxybenzene is not always extensively published, we can consolidate
known and computed properties.

Table 1: Physicochemical Properties of 1-Bromo-3-cyclopropoxybenzene
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Property Value Source
CAS Number 1035690-22-2 PubChem[1]
Molecular Formula CoH9Bro PubChem[1]
Molecular Weight 213.07 g/mol PubChem[1]
1-bromo-3-
IUPAC Name PubChem[1]
(cyclopropyloxy)benzene
Not specified (likely a liquid or
Appearance ) ) Inferred
low-melting solid)
N ) Data not available in public
Boiling Point .
literature
] ] Data not available in public
Melting Point ]
literature
) Data not available in public
Density

literature

Expert Insights: Predicted Spectroscopic Signatures

While public spectral data is scarce, an experienced chemist can predict the key features

expected in Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool for structure

verification.

e 1H NMR: The spectrum would be characterized by distinct regions. The aromatic protons

would appear as complex multiplets between & 7.0-7.4 ppm. The proton on the carbon

bearing the oxygen (methine proton of the cyclopropyl group) would be found further

downfield, likely around & 3.8-4.2 ppm. The four methylene protons of the cyclopropyl ring

are diastereotopic and would present as two complex multiplets in the upfield region,

typically between & 0.6-1.0 ppm, a signature feature of this motif.

e 13C NMR: The aromatic region would show six distinct signals, with the carbon attached to

the bromine (C-Br) appearing around & 122 ppm and the carbon attached to the oxygen (C-

O) significantly downfield around & 158 ppm. The cyclopropyl group carbons would include
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one methine signal around & 55-60 ppm and two methylene signals in the highly shielded
region of & 5-15 ppm.

Synthesis: A Mechanistic Approach to Aryl Ether
Formation

The construction of the cyclopropoxybenzene moiety is most logically achieved via a
nucleophilic substitution reaction. The Williamson ether synthesis provides a robust and well-
understood pathway, valued for its reliability and scalability.[2][3][4]

Causality of Method Selection: The Williamson ether synthesis is chosen for its straightforward
Sn2 mechanism.[3][4] It involves the deprotonation of a phenol (3-bromophenol) to form a
potent phenoxide nucleophile, which then attacks an electrophilic cyclopropyl source. The use
of a strong base and a polar aprotic solvent is critical to maximize the reaction rate and prevent
side reactions.[2]

Representative Experimental Protocol: Williamson Ether
Synthesis

o Deprotonation: To a stirred solution of 3-bromophenol (1.0 eq.) in a polar aprotic solvent such
as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.)
portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

» Nucleophilic Attack: After stirring for 30 minutes to ensure complete formation of the sodium
phenoxide, add cyclopropyl bromide (1.5 eq.).

o Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Work-up and Purification: Cool the reaction mixture, carefully quench with water, and extract
the product with a suitable organic solvent like ethyl acetate. The combined organic layers
are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure. The crude product is then purified by column chromatography on silica gel
to yield 1-Bromo-3-cyclopropoxybenzene.
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Starting Materials
3-Bromophenol [Sodium Hydride (NaH)] DMF (Solvent) [Cyclopropyl Bromide]
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(Ether Formation)

G J/
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1-Bromo-3-cyclopropoxybenzene

Click to download full resolution via product page
Caption: Williamson Ether Synthesis Workflow.

Core Applications in Research & Development

1-Bromo-3-cyclopropoxybenzene is not typically an end-product but rather a strategic
intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

e The Bromine Handle: The bromine atom is a versatile anchor for carbon-carbon and carbon-
heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1527588?utm_src=pdf-body-img
https://www.benchchem.com/product/b1527588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing

reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the
precise and efficient introduction of diverse substituents at the 3-position of the ring, building
molecular complexity.[5]

o The Cyclopropoxy Moiety: The cyclopropyl group is a "bioisostere” for other functionalities
and is highly sought after in drug design. It often increases metabolic stability by blocking
sites of oxidative metabolism and can improve the lipophilicity and binding affinity of a
molecule. The ether linkage is generally more stable than corresponding ester or amide
bonds. Related structures like 1-Bromo-3-(cyclopropylmethoxy)benzene are known
intermediates for pharmaceuticals targeting neurological disorders.[6]

1-Bromo-3-cyclopropoxybenzene

Pd Catalyst [Pd Catalyst Pd/Cu Catalysts

/ Cross-Coup hng Reactions

Suzuki Coupling Buchwald -Hartwig Sonogashira Coupling
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\

Complex Molecular Scaffolds

Click to download full resolution via product page

Caption: Synthetic utility via cross-coupling.

Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. Based on GHS classifications from
authoritative sources, 1-Bromo-3-cyclopropoxybenzene must be handled with care.[1]
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Table 2: GHS Hazard Identification

Hazard Code Description Class

Acute Toxicity, Oral (Category

H302 Harmful if swallowed 2

H315 Causes skin irritation Skin Irritation (Category 2)
H319 Causes serious eye irritation Eye Irritation (Category 2A)
H335 May cause respiratory irritation ~ STOT SE (Category 3)

Self-Validating Safety Protocol

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles with side shields, and a laboratory coat. Work should be conducted in a
certified chemical fume hood to prevent inhalation of vapors.

e Handling: Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use
only in a well-ventilated area.[7] After handling, wash hands and any exposed skin
thoroughly.

e Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

« Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)
and place in a suitable container for chemical waste.

o Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

1-Bromo-3-cyclopropoxybenzene is a valuable and versatile intermediate for the synthesis of
advanced functional molecules. Its utility is defined by the strategic placement of a bromine
atom, ideal for building molecular complexity through cross-coupling chemistry, and a stable
cyclopropoxy group, which imparts desirable physicochemical properties for applications in
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drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and
safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in
the research and development laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1527588?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

